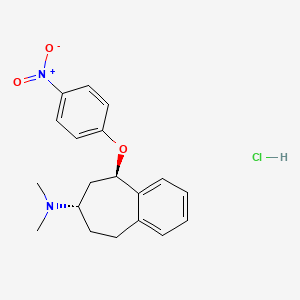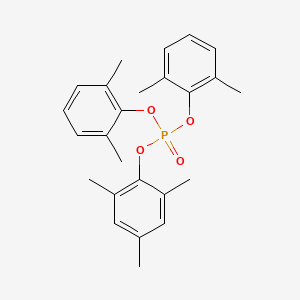
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate is an organophosphate compound characterized by its unique structure, which includes multiple aromatic rings and phosphate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride, followed by the addition of 2,4,6-trimethylphenol. The reaction is catalyzed by a suitable catalyst and carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes steps such as acid washing, alkali washing, water washing, and reduced pressure distillation to obtain a high-purity product. The use of existing equipment allows for mass production .
Análisis De Reacciones Químicas
Types of Reactions
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, oxides, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its estrogen-like activity.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert estrogen-like effects by binding to estrogen receptors, leading to changes in gene expression and cellular functions . This interaction can impact various biological processes, including reproductive functions .
Comparación Con Compuestos Similares
Similar Compounds
Di(2,6-dimethylphenyl) phenyl phosphate: Similar in structure but with a phenyl group instead of a trimethylphenyl group.
Tris(2,6-dimethylphenyl) phosphate: Contains three 2,6-dimethylphenyl groups and is known for its flame retardant properties.
Uniqueness
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate is unique due to its specific combination of aromatic rings and phosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .
Propiedades
Número CAS |
73179-37-0 |
|---|---|
Fórmula molecular |
C25H29O4P |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
bis(2,6-dimethylphenyl) (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-14-21(6)25(22(7)15-16)29-30(26,27-23-17(2)10-8-11-18(23)3)28-24-19(4)12-9-13-20(24)5/h8-15H,1-7H3 |
Clave InChI |
NUKOOAMABQWBHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=C(C=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


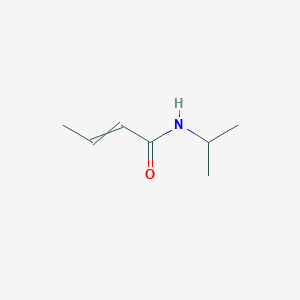
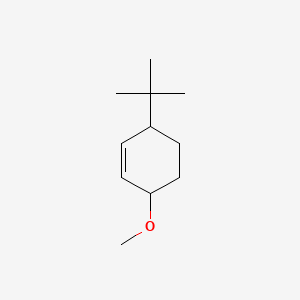
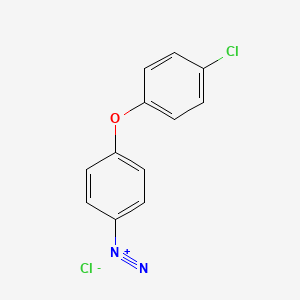
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
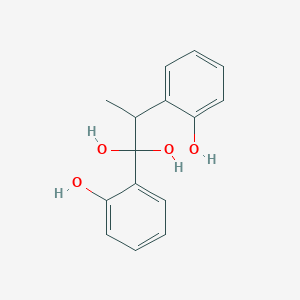
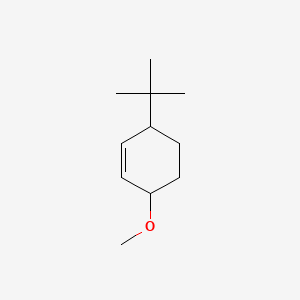

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
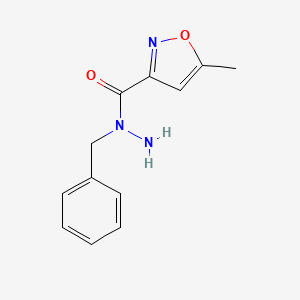
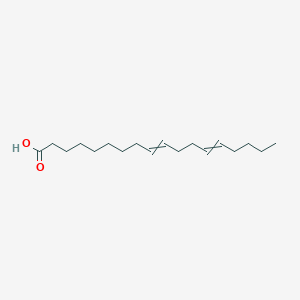
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
